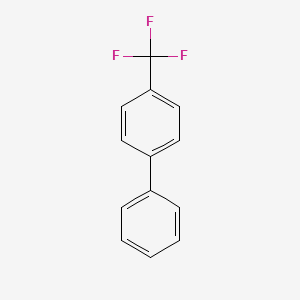

4-(Trifluoromethyl)biphenyl

Overview

Description

4-(Trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H9F3. It consists of a biphenyl structure with a trifluoromethyl group attached to the para position of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its targets could be related to this process.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, 4-(Trifluoromethyl)biphenyl likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent (which could include this compound) from boron to palladium .

Biochemical Pathways

It’s known that organofluorine compounds, which include this compound, can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .

Pharmacokinetics

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the presence of the trifluoromethyl group in this compound could potentially enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

One study found that a compound containing a trifluoromethyl group, similar to this compound, showed potent inhibitory activities against antibiotic-resistant bacteria . This suggests that this compound could potentially have similar effects.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets of enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can form hydrogen bonds and van der Waals interactions with biomolecules, further influencing its biochemical activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can subsequently affect cellular metabolism, leading to variations in energy production, biosynthesis, and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in cell viability, proliferation, and differentiation observed over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Biphenyl ketones or carboxylic acids.

Reduction: Methyl-substituted biphenyls.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a component in drug development, particularly for its ability to enhance the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

Comparison with Similar Compounds

- 4-(Trifluoromethyl)phenol

- 4-(Trifluoromethyl)aniline

- 4-(Trifluoromethyl)benzoic acid

Comparison: 4-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides additional sites for functionalization compared to simpler trifluoromethyl-substituted benzene derivatives.

Biological Activity

4-(Trifluoromethyl)biphenyl, a compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group (–CF₃) significantly influences the compound's lipophilicity and reactivity, which are critical factors in its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with cellular components. Studies indicate that such fluorinated compounds can affect signaling pathways and enzyme activities, leading to various biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, a series of biphenyl derivatives were synthesized and evaluated for their antibacterial activity against antibiotic-resistant strains. Notably, compounds featuring the trifluoromethyl group demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 3.13 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of compounds related to this compound. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from this structure displayed IC₅₀ values better than standard chemotherapeutic agents like Doxorubicin .

Case Studies

- Antibacterial Evaluation : A study synthesized several biphenyl derivatives with varying substituents, including trifluoromethyl groups. These compounds were tested against antibiotic-resistant bacteria, showing promising results in inhibiting growth compared to traditional antibiotics .

- Anticancer Screening : Another investigation assessed the anticancer activity of trifluoromethylated biphenyls against multiple human cancer cell lines. The results indicated that specific modifications to the biphenyl structure could enhance cytotoxicity, providing a basis for further drug development .

Data Summary

Properties

IUPAC Name |

1-phenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMKBAHMPRLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432208 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-36-7 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.